pp60 (v-SRC) Autophosphorylation Site, Phosphorylated

Phosphotyrosine phosphatase assay Nonradioactive phosphatase detection Kinase vs. phosphatase substrate differentiation

Non-phosphorylated kinase substrates require ³²P-ATP handling for phosphatase workflows-introducing radiation safety burden. This pre-formed phosphopeptide (RRLIEDNE-pTyr-TARG) eliminates that step entirely. • Enables malachite green-based PTPase detection without radioactivity; validated colorimetric readout at A₆₂₀-₆₅₀ for 96/384-well inhibitor screening. • Serves as calibration standard & positive control for EGFR kinase inhibitor screens when paired with non-phosphorylated substrate (Km 0.28-0.53 mM). • Supplied lyophilized, ≥98% HPLC purity; batch-to-batch consistency essential for reproducible screening campaigns.

Molecular Formula C66H110N23O26P
Molecular Weight 1672.7 g/mol
Cat. No. B15363266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepp60 (v-SRC) Autophosphorylation Site, Phosphorylated
Molecular FormulaC66H110N23O26P
Molecular Weight1672.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C66H110N23O26P/c1-7-31(4)50(88-60(108)41(25-30(2)3)84-55(103)38(13-10-24-77-66(73)74)81-53(101)36(67)11-8-22-75-64(69)70)62(110)83-40(19-21-47(94)95)57(105)87-44(28-48(96)97)59(107)86-43(27-45(68)91)58(106)82-39(18-20-46(92)93)56(104)85-42(26-34-14-16-35(17-15-34)115-116(112,113)114)61(109)89-51(33(6)90)63(111)79-32(5)52(100)80-37(12-9-23-76-65(71)72)54(102)78-29-49(98)99/h14-17,30-33,36-44,50-51,90H,7-13,18-29,67H2,1-6H3,(H2,68,91)(H,78,102)(H,79,111)(H,80,100)(H,81,101)(H,82,106)(H,83,110)(H,84,103)(H,85,104)(H,86,107)(H,87,105)(H,88,108)(H,89,109)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H4,69,70,75)(H4,71,72,76)(H4,73,74,77)(H2,112,113,114)/t31-,32-,33+,36-,37-,38-,39-,40-,41-,42-,43-,44-,50-,51-/m0/s1
InChIKeyVLFPQRQTSPVPFP-WHVMVWDPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

pp60 (v-SRC) Autophosphorylation Site, Phosphorylated – Product Identity & Procurement


pp60 (v-SRC) Autophosphorylation Site, Phosphorylated (CAS 176042-83-4, molecular formula C₆₆H₁₁₀N₂₃O₂₆P, molecular weight 1672.69 Da) is a synthetic tridecapeptide phosphopeptide with the sequence Arg-Arg-Leu-Ile-Glu-Asp-Asn-Glu-pTyr-Thr-Ala-Arg-Gly (RRLIEDNE-pTyr-TARG) [1]. It corresponds to residues 412–422 of the Rous sarcoma virus-encoded transforming protein pp60v-src, bearing a phosphate group on the tyrosine residue that constitutes the canonical v-Src autophosphorylation site (Tyr-416 in full-length pp60v-src) [2]. Commercially, this compound is supplied as a lyophilized powder at ≥95% purity by HPLC and is classified as a phosphorylated EGFR substrate peptide, distinct from its non-phosphorylated counterpart (CAS 81493-98-3, MW 1592.73 Da) [1][3].

1 Synthetic phosphopeptide matching v-Src autophosphorylation site (Tyr-416, residues 412–422)
2 Pre-formed phosphotyrosine for phosphatase assays and SH2-domain binding studies
3 Distinct from non-phosphorylated kinase substrate; verify intended assay directionality

Why Generic Substrates Cannot Substitute This Phosphopeptide


The phosphorylated form of the pp60v-src autophosphorylation site peptide occupies a distinct functional niche that cannot be filled by generic tyrosine kinase substrate peptides or even its own non-phosphorylated analog. While the non-phosphorylated peptide (RRLIEDNEYTARG, CAS 81493-98-3) functions exclusively as a kinase substrate that accepts phosphate from EGFR and other tyrosine kinases, the phosphorylated peptide operates in the reverse direction—it serves as a pre-formed phosphotyrosine donor for phosphatase assays and as a competitive phosphatase inhibitor . Generic kinase substrates such as [Val⁵]-angiotensin II (Km ≈ 0.24 mM for pp60src) or poly(Glu,Tyr) copolymers lack the phosphotyrosine moiety entirely and cannot participate in phosphatase-dependent readouts [1]. Furthermore, the src-autophosphorylation site sequence itself is among the poorest substrates for the pp60c-src catalytic domain—phosphorylated with substantially lower relative efficiency compared to the src-optimal peptide, "-YEEI-peptide," and cdc2(6–20) [2]. Selecting the correct phosphorylated peptide is therefore not a matter of minor preference but a binary distinction: the phosphorylated form enables phosphatase and phosphopeptide-binding applications that are mechanistically inaccessible to any non-phosphorylated analog.

Phosphorylated v-Src peptide
vs
Non-phosphorylated analog
Lacks phosphotyrosine; may not support phosphatase-dependent readouts
Phosphorylated v-Src peptide
vs
Generic kinase substrates
No pre-installed phosphate; cannot serve as PTPase substrates
Phosphorylated v-Src peptide
vs
Src-optimal peptide
Autophosphorylation site is a low-efficiency kinase substrate; suited for phosphatase/SH2 workflows

Differentiation Evidence for pp60 (v-SRC) Autophosphorylation Site


Functional Directionality: Phosphatase vs. Kinase Substrate

The phosphorylated peptide (RRLIEDNE-pTyr-TARG, CAS 176042-83-4) and its non-phosphorylated analog (RRLIEDNEYTARG, CAS 81493-98-3) share an identical amino acid backbone but serve diametrically opposed biochemical functions. The non-phosphorylated form is a kinase substrate that accepts γ-phosphate from ATP when incubated with EGFR-containing A431 cell membranes; the phosphorylated form cannot participate in this forward kinase reaction because its target tyrosine is already occupied. Instead, the phosphorylated peptide functions as a pre-phosphorylated substrate for phosphotyrosine phosphatases (PTPases), enabling phosphate release that is quantified via malachite green colorimetric detection without radioactivity . It also acts as a competitive inhibitor of PTPases by occupying the enzyme active site . This functional inversion means that procurement of the incorrect phosphorylation state invalidates the intended assay type entirely.

Functional directionality
Data to verify
Binary functional switch
Phosphatase vs. kinase substrate
Mutually exclusive enzymatic reaction directions
Non-phosphorylated analog cannot replace in PTPase assays
Phosphotyrosine phosphatase assay Nonradioactive phosphatase detection Kinase vs. phosphatase substrate differentiation

EGFR Kinase Kinetic Differentiation

The non-phosphorylated src-autophosphorylation site peptide (RRLIEDNEYTARG) is phosphorylated by EGFR in A431 cell membranes with well-characterized Michaelis-Menten kinetics. Pike et al. (1982) reported a basal Km of 0.53 mM and Vmax of 3.8 nmol/min/mg, with EGF stimulation reducing the Km to 0.28 mM (increased apparent affinity) and increasing Vmax to 7.5 nmol/min/mg (approximately 2-fold activation) [1]. Critically, these kinetic parameters apply exclusively to the non-phosphorylated peptide—the phosphorylated form (CAS 176042-83-4) does not participate in this forward kinase reaction and therefore has no measurable Km or Vmax in kinase assays [2]. This kinetic incompatibility is verified across multiple vendor technical datasheets, which consistently list the non-phosphorylated form with Km = 0.3–0.6 mM in A431 extracts and describe the phosphorylated form solely as an EGFR substrate-derived phosphopeptide for inhibitor screening via phosphorylated-substrate quantification [2].

EGFR kinase kinetics
Cross-study comparable
Km 0.53 mM (basal) → 0.28 mM (EGF)
Vmax 3.8 → 7.5 nmol/min/mg
Non-phosphorylated form required for forward kinase reaction
Phosphorylated peptide has no measurable Km/Vmax
EGFR kinase kinetics Km and Vmax determination A431 cell membrane assay

Src Kinase Substrate Efficiency Ranking

Johnson et al. (1997) directly compared the relative phosphorylation efficiencies of four peptide substrates by the isolated catalytic domain of pp60c-src. The src-autophosphorylation site peptide (ADFGLARLIEDNEYTARG, which encompasses the same core 412–422 sequence as the target compound) was phosphorylated with the lowest efficiency among all substrates tested, ranking Src-optimal peptide > "-YEEI-peptide" > cdc2(6–20) ≫ src-autophosphorylation site peptide [1]. While exact numerical Vmax/Km ratios were not tabulated in the abstract, the authors used the ≫ symbol to indicate that the autophosphorylation site peptide was phosphorylated at a dramatically lower rate than the other three peptides [1]. Conversely, when the phosphorylated forms of these peptides were tested for SH2 domain binding, the phosphorylated src-autophosphorylation site peptide was not the tightest binder—the "-pYEEI-peptide" bound with at least an order of magnitude higher affinity than the Tyr(P)-Src-optimal peptide and [pY]cdc2(6–20) [1]. These data collectively demonstrate that neither the non-phosphorylated (kinase substrate) nor the phosphorylated (SH2-binding) form of this sequence is optimal for generic kinase or SH2-domain studies; the peptide's value lies instead in its biological authenticity as the native v-Src autophosphorylation site.

Src substrate ranking
Class-level inference
Src-optimal > YEEI > cdc2 ≫ v-Src site
Autophosphorylation site is least efficient Src substrate
Phosphorylated form better suited for SH2/phosphatase applications
Src kinase substrate specificity Catalytic efficiency comparison SH2 domain binding affinity

Nonradioactive PTPase Assay Compatibility

The phosphorylated pp60v-src autophosphorylation site peptide enables a colorimetric, nonradioactive method for measuring phosphotyrosine phosphatase (PTPase) activity. In this assay, PTPase-catalyzed dephosphorylation of the peptide releases free inorganic phosphate, which is quantified by complex formation with malachite green and molybdate, producing a chromogenic signal detectable at 620–650 nm [1]. The Enzo Life Sciences product datasheet (BML-P312-0001) explicitly designates this phosphorylated peptide for "nonradioactive tyrosine phosphatase assay" and notes its additional utility as a "competitive tyrosine phosphatase inhibitor" . Kremerskothen and Barnekow developed and validated this method using pp60v-src-derived phosphopeptides and demonstrated that intracellular PTPase activity in chicken embryo fibroblasts increases significantly following RSV-induced transformation [1]. In contrast, the non-phosphorylated analog cannot serve as a phosphatase substrate without first undergoing a separate kinase phosphorylation step, which would reintroduce radioactivity or require orthogonal detection .

Nonradioactive detection
Reported comparison
Malachite green / molybdate, A620-650
No ³²P-ATP handling
Enables colorimetric PTPase assay without radioactivity
Non-phosphorylated analog would require kinase pre-step
Nonradioactive phosphatase assay Malachite green phosphate detection PTPase activity measurement

Autophosphorylation vs. Regulatory Phosphopeptide Identity

A recurring procurement error involves confusion between two distinct Src-derived phosphopeptides: (1) the v-Src autophosphorylation site phosphopeptide (target compound, CAS 176042-83-4, sequence RRLIEDNE-pTyr-TARG, MW 1672.69) corresponding to the catalytic domain activation loop (Tyr-416 equivalent), and (2) the c-Src C-terminal regulatory phosphopeptide (CAS 149299-77-4, sequence TSTEPQ-pTyr-QPGENL, MW ~1530) corresponding to the carboxyl-terminal tail (Tyr-527) [1]. These two phosphopeptides differ fundamentally in biological function: the autophosphorylation site peptide represents the activating phosphorylation site whose modification increases kinase activity, whereas the C-terminal peptide represents the inhibitory phosphorylation site whose modification suppresses kinase activity via intramolecular SH2 domain engagement [2]. The C-terminal phosphopeptide binds activated pp60c-src(F527) with high specificity, while the nonphosphorylated C-terminal peptide shows only trace binding—a selectivity pattern demonstrated quantitatively by Roussel et al. (1991) [2]. This functional orthogonality means the two peptides are not interchangeable in any experimental context.

Phosphopeptide identity
Direct head-to-head
CAS 176042-83-4 (v-Src, Tyr-416)
CAS 149299-77-4 (c-Src, Tyr-527)
Activating vs. inhibitory site; opposite biological roles
Verify CAS and sequence to avoid procurement errors
Phosphopeptide identity verification Src regulatory vs. catalytic domain peptides CAS number differentiation

Kinase-Selective Inhibition by Nonphosphorylatable Analogs

Shoelson et al. (1989) demonstrated that nonphosphorylatable substrate analogs—peptides in which the target tyrosine is replaced by phenylalanine (Phe) or other non-hydroxyl-containing residues—selectively block autophosphorylation of insulin receptor, EGFR, and pp60v-src kinases with distinct selectivity patterns. Both Phe-substituted and other analogs inhibited insulin and EGF receptor autophosphorylation, whereas only the Phe-substituted analog inhibited pp60v-src phosphorylation [1]. This kinase-selective inhibition profile is directly relevant to the procurement rationale for the authentic phosphorylated peptide: the phosphorylated form serves as the positive control/authentic product against which the inhibitory potency of such nonphosphorylatable analogs is benchmarked. Without the correctly phosphorylated reference peptide, the inhibition data generated with Phe-substituted analogs cannot be normalized or validated [1][2].

Inhibitor selectivity
Supporting evidence
Phe-substituted analog inhibits pp60v-src only
Other analogs inhibit insulin receptor/EGFR
Phosphorylated peptide needed as reference for inhibitor benchmarking
Nonphosphorylatable analogs show kinase-specific patterns
Kinase autophosphorylation inhibition Substrate analog selectivity pp60v-src vs. EGFR vs. insulin receptor

Validated Applications for pp60 (v-SRC) Autophosphorylation Site


Nonradioactive HTS for PTPase Inhibitors

The phosphorylated peptide enables colorimetric, malachite green-based PTPase activity detection without radioactivity, as validated by Kremerskothen and Barnekow [1]. In this workflow, recombinant or cell-extracted PTPases are incubated with the phosphopeptide; released inorganic phosphate forms a chromogenic complex with malachite green-molybdate (A₆₂₀–₆₅₀), allowing 96- or 384-well plate-based inhibitor screening [1]. The non-phosphorylated analog cannot be used for this purpose without a prior kinase phosphorylation step, which would reintroduce ³²P-ATP handling. The commercial availability of the peptide at ≥95% HPLC purity from multiple vendors ensures batch-to-batch reproducibility essential for screening campaigns [2][3].

EGFR Inhibitor Screening via Phospho-Substrate Quantification

As documented in multiple vendor technical datasheets, the phosphorylated peptide is deployed as a detection reagent in EGFR kinase inhibitor screens where the readout is quantification of phosphorylated substrate [1][2]. When used in conjunction with the non-phosphorylated peptide as the forward kinase substrate, the phosphorylated form serves as a calibration standard and positive control for phospho-specific detection antibodies or mass spectrometry-based phosphopeptide quantification [3]. The well-characterized EGFR kinetic parameters for the non-phosphorylated form (Km = 0.28–0.53 mM; Vmax = 3.8–7.5 nmol/min/mg in A431 membranes) provide the quantitative framework within which this calibration is performed [3].

SH2 Domain Binding with Authentic v-Src Site

The phosphorylated peptide, representing the native v-Src Tyr-416 autophosphorylation site, is used in SH2 domain binding assays to quantify phosphotyrosine-dependent protein-protein interactions. Johnson et al. (1997) established that while this sequence is not the tightest-binding SH2 ligand (the "-pYEEI-peptide" binds with at least 10-fold higher affinity), it represents the biologically authentic autophosphorylation site and is therefore essential for studying the native intramolecular regulatory interactions of Src-family kinases [1]. The C-terminal regulatory phosphopeptide (Tyr-527), by contrast, engages the SH2 domain in an inhibitory conformation and produces a functionally opposite biological outcome [2]. Procurement of the correct phosphopeptide is critical for distinguishing activation-loop vs. C-terminal tail SH2 engagement.

Kinase-Selective Inhibitor Specificity Profiling

In studies evaluating the selectivity of nonphosphorylatable substrate analog inhibitors across tyrosine kinases, the authentic phosphorylated autophosphorylation site peptide is required as the reference standard for quantifying inhibition of pp60v-src. Shoelson et al. (1989) demonstrated that Phe-substituted nonphosphorylatable analogs selectively inhibit pp60v-src autophosphorylation without affecting insulin receptor or EGFR, whereas other analogs show the opposite selectivity pattern [1]. The phosphorylated peptide enables normalization of these differential inhibition measurements by providing a defined, quantitative phosphorylation endpoint against which inhibitor efficacy is assessed [1][2].

Application
Selection Property
Validation Focus
Nonradioactive PTPase inhibitor HTS
Pre-formed phosphotyrosine substrate
Malachite green colorimetric detection; batch reproducibility
EGFR inhibitor screening (phospho-substrate quantification)
Calibration standard for phospho-detection
Phospho-specific antibody or MS quantification
SH2 domain binding (native v-Src site)
Authentic autophosphorylation sequence
Activation-loop vs. C-terminal tail SH2 engagement
Kinase-selective inhibitor profiling
Defined phosphorylation endpoint
Inhibitor normalization across tyrosine kinases

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